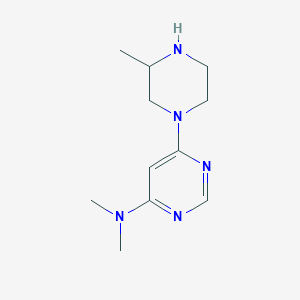
N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine
Übersicht
Beschreibung
“N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H19N5 . It is a structure that has been studied for its potential biological activities .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19N5/c1-9-7-16(5-4-12-9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.31 g/mol . It is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Medicine: Leukemia Treatment
This compound is structurally related to Imatinib , a therapeutic agent used to treat chronic myelogenic leukemia (CML). It specifically inhibits the activity of tyrosine kinases, which are crucial in the signaling pathways of cancer cells .
Chemistry: Synthesis of Heterocyclic Compounds
In chemistry, it serves as a precursor for synthesizing various heterocyclic compounds. These compounds have applications ranging from pharmaceuticals to materials science due to their diverse chemical properties .
Biology: Tyrosine Kinase Inhibition
In biological research, derivatives of this compound are studied for their ability to inhibit tyrosine kinases. This inhibition is significant in understanding cell signaling and developing treatments for diseases where tyrosine kinases are dysregulated .
Pharmacology: Drug Development
The compound’s pharmacological interest lies in its potential as a lead compound for developing new drugs. Its structural similarity to known pharmacologically active compounds makes it a candidate for drug discovery programs .
Material Science: Nanoparticle Stabilization
It has been used in material science as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles, which have applications in electronics, catalysis, and as antimicrobial agents .
Safety and Hazards
The compound is associated with several hazard statements including H302, H312, H315, H318, H332, H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Wirkmechanismus
Target of Action
The primary target of N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is often deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine interacts with its target, PKB, as an ATP-competitive inhibitor . It has been found to provide nano-molar inhibition with up to 150-fold selectivity for PKB over the closely related kinase PKA . This compound binds to PKB, inhibiting its activity and disrupting the signaling pathways it regulates .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, of which PKB is a key downstream component . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The inhibition of PKB disrupts this pathway, affecting several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to influence cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine can modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This indicates that the compound’s action can have significant molecular and cellular effects.
Eigenschaften
IUPAC Name |
N,N-dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5/c1-9-7-16(5-4-12-9)11-6-10(15(2)3)13-8-14-11/h6,8-9,12H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAIFVMUKQTYBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=CC(=NC=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-6-(3-methylpiperazin-1-yl)pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



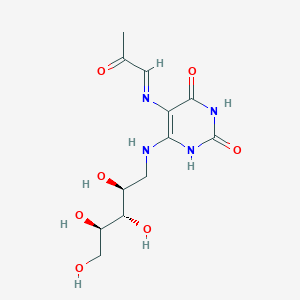
![2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B1458038.png)

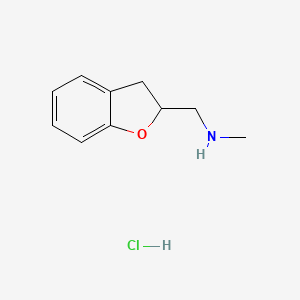
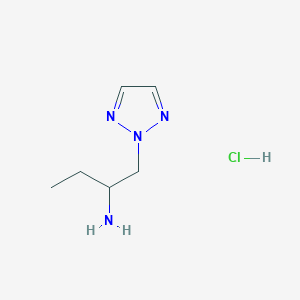
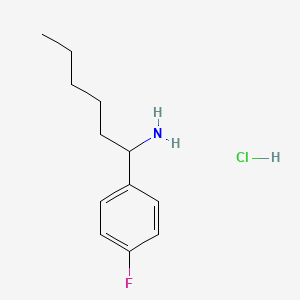


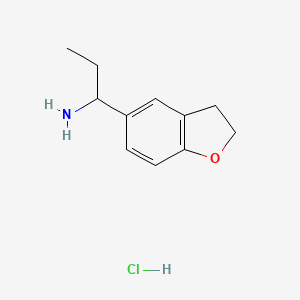
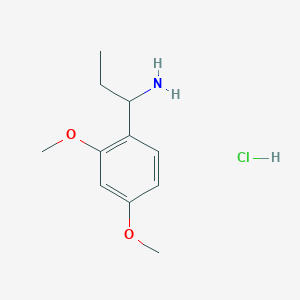


![4-chloro-5,5-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B1458056.png)
